6-Fluoro-1-imino-1-oxo-3,4-dihydro-2H-thiochromen-4-amine;dihydrochloride
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Description
6-Fluoro-1-imino-1-oxo-3,4-dihydro-2H-thiochromen-4-amine;dihydrochloride is a chemical compound that belongs to the class of thiochromene derivatives. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Fluorogenic Reactions and Fluorescent Detection
One application involves the development of fluorogenic imines for fluorescent detection of Mannich-type reactions of phenols in water. Precursor amines conjugated to fluorophores have been used to visualize these reactions through significant enhancements in fluorescence upon addition to phenols, demonstrating the compound's utility in analytical chemistry (Guo, Minakawa, & Tanaka, 2008).
Synthesis of Antimicrobial Agents
Another significant application is the synthesis of new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety as antimicrobial agents. These compounds, synthesized from a base of fluorinated aldehydes or ketones, showed high activity, indicating the potential for developing new antimicrobial drugs (Bawazir & Abdel-Rahman, 2018).
Heterocyclic Compound Synthesis
Research into the synthesis of novel and multifunctionalized naphthoxocine derivatives has demonstrated promising methodologies for creating scarce oxocine derivatives, highlighting the compound's versatility in organic synthesis. These derivatives have shown potential applications in treating cancer, influenza A, microbial infections, and even in dye-sensitized solar cells (DSSCs), showcasing the broad utility of the compound in both medicinal chemistry and materials science (Abozeid et al., 2019).
Biomimetic Reductive Amination
A biomimetic reductive amination approach for fluorocarbonyl compounds has been explored, providing a practical method for preparing fluorine-containing amines of biological interest. This method, leveraging the compound's properties, offers an efficient and cost-effective strategy for synthesizing biologically relevant fluorinated amines (Ono, Kukhar, & Soloshonok, 1996).
properties
IUPAC Name |
6-fluoro-1-imino-1-oxo-3,4-dihydro-2H-thiochromen-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS.2ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;;/h1-2,5,8,12H,3-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVCMICSBHNDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)C2=C(C1N)C=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-imino-1-oxo-3,4-dihydro-2H-thiochromen-4-amine;dihydrochloride |
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